molecular formula C17H28N2O3 B13936277 N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide CAS No. 57494-88-9

N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide

Cat. No.: B13936277
CAS No.: 57494-88-9
M. Wt: 308.4 g/mol
InChI Key: XTDXDJGKJWTDPM-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide is a chemical compound known for its diverse applications in various scientific fields It is characterized by its complex structure, which includes a benzamide core with diethyl, hydroxy, and isopropylamino groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-hydroxybenzoic acid with diethylamine under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide as the oxidizing agent.

    Attachment of the Isopropylamino Group: The isopropylamino group is attached through a nucleophilic substitution reaction, where isopropylamine reacts with an appropriate leaving group on the benzamide core.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and purity, often using catalysts and controlled environments.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the benzamide core, to form amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and side chains.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides and derivatives.

Scientific Research Applications

N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide can be compared with similar compounds such as:

    Metoprolol Acid: Similar in structure but with different pharmacological properties.

    Esmolol: Shares structural similarities but differs in its specific applications and effects.

List of Similar Compounds

  • Metoprolol Acid
  • Esmolol
  • Atenolol Acid

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

57494-88-9

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

N,N-diethyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide

InChI

InChI=1S/C17H28N2O3/c1-5-19(6-2)17(21)14-7-9-16(10-8-14)22-12-15(20)11-18-13(3)4/h7-10,13,15,18,20H,5-6,11-12H2,1-4H3

InChI Key

XTDXDJGKJWTDPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OCC(CNC(C)C)O

Origin of Product

United States

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